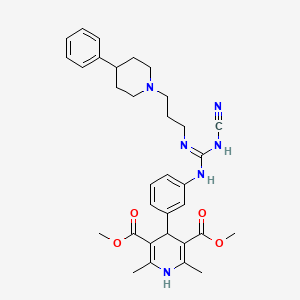

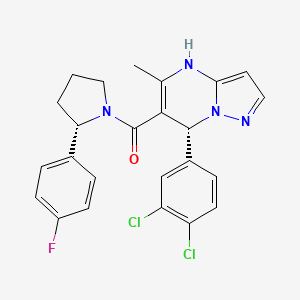

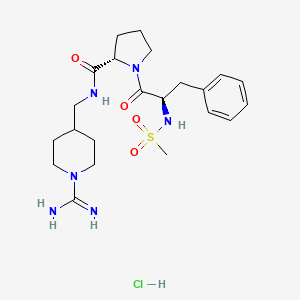

![molecular formula C30H31BrO4 B606294 9-[4-[(2-bromophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione CAS No. 1776115-10-6](/img/structure/B606294.png)

9-[4-[(2-bromophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

Vue d'ensemble

Description

The compound “9-[4-[(2-bromophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione” is a chemical compound with the molecular formula C30H31BrO4 . It has a molecular weight of 535.5 g/mol . The compound is also known by other names such as BMS-986188 and CHEMBL3426797 .

Molecular Structure Analysis

The compound has a complex structure that includes a xanthene backbone, a bromophenyl group, and a methoxyphenyl group . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 6.1, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has four rotatable bonds . The exact mass and monoisotopic mass of the compound are both 534.14057 g/mol . The topological polar surface area is 52.6 Ų .Applications De Recherche Scientifique

Neuroscience Research

BMS-986188 is identified as a positive allosteric modulator of δ-opioid receptors . This characteristic makes it a valuable tool in neuroscience research, particularly in the study of pain management and the opioid system’s role in neurological processes. Its ability to modulate δ-opioid receptors can help in understanding the complex mechanisms of neuromodulation and neuroprotection.

Pain Management Studies

The modulation of δ-opioid receptors by BMS-986188 suggests its potential application in pain management research . By influencing opioid receptor activity, it may contribute to the development of new analgesics that could offer pain relief with potentially fewer side effects compared to traditional opioids.

Opioid Receptor Research

BMS-986188’s selectivity for δ- over μ-opioid receptors presents an opportunity to explore the differential roles of these receptors in human physiology and pathology . Research in this area could lead to targeted therapies for addiction, depression, and other conditions influenced by opioid receptor signaling.

Pharmacology and Drug Development

The compound’s pharmacological profile, including its solubility and stability, provides a basis for the development of new drugs . Its high purity and selective receptor modulation are crucial for creating medications with fewer off-target effects.

Cancer Research

While BMS-986188 is not directly linked to cancer research, the methodologies used in its study, such as allosteric modulation and receptor pharmacology, are applicable to the field. These approaches can be used to investigate targeted therapies for cancer treatment .

Clinical Trials and Safety Assessments

BMS-986188’s properties necessitate thorough clinical trials to assess its safety and efficacy as a therapeutic agent . Its potential use in humans requires a comprehensive understanding of its pharmacodynamics and pharmacokinetics.

Molecular Biology and Biochemistry

The compound’s interaction with opioid receptors can be used to study signal transduction pathways. It serves as a tool to dissect the molecular biology of receptor-ligand interactions and the resulting biochemical cascades .

Behavioral Science

Given its influence on the opioid system, BMS-986188 can be used in behavioral science to study the effects of δ-opioid receptor modulation on behavior, mood, and stress response .

Mécanisme D'action

Target of Action

BMS-986188 is a selective positive allosteric modulator of the δ-opioid receptor . The δ-opioid receptor is a G protein-coupled receptor that is primarily found in the central nervous system. It plays a crucial role in mediating the effects of endogenous opioids and opioid drugs .

Mode of Action

As a positive allosteric modulator, BMS-986188 enhances the activity of the δ-opioid receptor. This modulation results in an increased response when the receptor is activated by endogenous opioids .

Biochemical Pathways

The δ-opioid receptor is involved in various biochemical pathways, including pain perception, mood regulation, and immune response. By modulating the activity of this receptor, BMS-986188 can potentially influence these pathways and their downstream effects .

Pharmacokinetics

The compound’s ADME properties can be influenced by various factors, including its chemical structure, formulation, route of administration, and patient-specific factors .

Result of Action

The modulation of the δ-opioid receptor by BMS-986188 can result in various molecular and cellular effects. For instance, it can enhance the receptor’s signaling, leading to changes in neuronal activity and neurotransmitter release. These changes can, in turn, influence various physiological processes, such as pain perception and mood regulation .

Action Environment

The action, efficacy, and stability of BMS-986188 can be influenced by various environmental factors. These can include the physiological environment (e.g., pH, temperature), the presence of other substances (e.g., other drugs, food), and patient-specific factors (e.g., age, genetics, disease state). Understanding these factors is crucial for optimizing the use of the drug and minimizing potential side effects .

Propriétés

IUPAC Name |

9-[4-[(2-bromophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31BrO4/c1-29(2)13-22(32)27-24(15-29)35-25-16-30(3,4)14-23(33)28(25)26(27)18-9-11-20(12-10-18)34-17-19-7-5-6-8-21(19)31/h5-12,26H,13-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCHHZHONQIODT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OCC5=CC=CC=C5Br)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-[4-[(2-bromophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

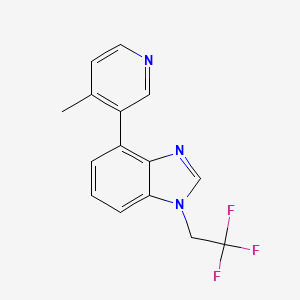

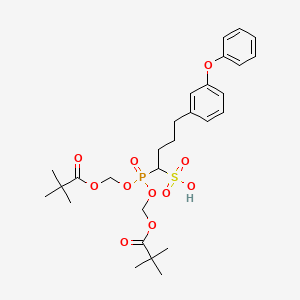

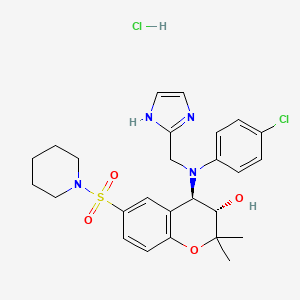

![N-{2-[({2-Methoxy-6-[(2-Methyl[1,1'-Biphenyl]-3-Yl)methoxy]pyridin-3-Yl}methyl)amino]ethyl}acetamide](/img/structure/B606222.png)